molecular formula C8H13N5O B4768392 N-(2-allyl-2H-tetrazol-5-yl)butanamide

N-(2-allyl-2H-tetrazol-5-yl)butanamide

Cat. No. B4768392
M. Wt: 195.22 g/mol
InChI Key: ZZFIZFFZPVFTEP-UHFFFAOYSA-N
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Description

N-(2-allyl-2H-tetrazol-5-yl)butanamide, also known as ABT-639, is a potent and selective T-type calcium channel blocker. It was first synthesized by Abbott Laboratories and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

N-(2-allyl-2H-tetrazol-5-yl)butanamide selectively blocks T-type calcium channels, which are involved in the regulation of neuronal excitability and neurotransmitter release. By blocking these channels, N-(2-allyl-2H-tetrazol-5-yl)butanamide reduces the influx of calcium ions into neurons, which in turn reduces neuronal hyperexcitability. This mechanism of action is thought to underlie the potential therapeutic benefits of N-(2-allyl-2H-tetrazol-5-yl)butanamide in various diseases.
Biochemical and Physiological Effects:
N-(2-allyl-2H-tetrazol-5-yl)butanamide has been shown to have a number of biochemical and physiological effects. In animal studies, N-(2-allyl-2H-tetrazol-5-yl)butanamide has been shown to reduce seizures and improve cognitive function in models of epilepsy. It has also been shown to reduce pain in models of neuropathic pain. In addition, N-(2-allyl-2H-tetrazol-5-yl)butanamide has been shown to reduce blood pressure in models of hypertension.

Advantages and Limitations for Lab Experiments

N-(2-allyl-2H-tetrazol-5-yl)butanamide has a number of advantages and limitations for lab experiments. One advantage is its high potency and selectivity for T-type calcium channels, which makes it a valuable tool for studying the role of these channels in various diseases. However, one limitation is that N-(2-allyl-2H-tetrazol-5-yl)butanamide is not currently available as a clinical drug, which limits its potential therapeutic applications.

Future Directions

There are a number of future directions for research on N-(2-allyl-2H-tetrazol-5-yl)butanamide. One direction is to further investigate its potential therapeutic applications in various diseases. Another direction is to develop more potent and selective T-type calcium channel blockers based on the structure of N-(2-allyl-2H-tetrazol-5-yl)butanamide. Additionally, studies could be conducted to investigate the long-term effects of N-(2-allyl-2H-tetrazol-5-yl)butanamide on neuronal function and behavior. Overall, N-(2-allyl-2H-tetrazol-5-yl)butanamide has the potential to be a valuable tool for studying the role of T-type calcium channels in various diseases and for developing new therapeutics based on this mechanism of action.

Scientific Research Applications

N-(2-allyl-2H-tetrazol-5-yl)butanamide has been extensively studied for its potential therapeutic applications in various diseases, including epilepsy, neuropathic pain, and hypertension. Studies have shown that N-(2-allyl-2H-tetrazol-5-yl)butanamide has a high affinity for T-type calcium channels, which are involved in the regulation of neuronal excitability and neurotransmitter release. By blocking these channels, N-(2-allyl-2H-tetrazol-5-yl)butanamide has the potential to reduce neuronal hyperexcitability and alleviate symptoms associated with these diseases.

properties

IUPAC Name

N-(2-prop-2-enyltetrazol-5-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O/c1-3-5-7(14)9-8-10-12-13(11-8)6-4-2/h4H,2-3,5-6H2,1H3,(H,9,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFIZFFZPVFTEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NN(N=N1)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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